(2Z)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}prop-2-enamide
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Overview
Description
(2Z)-3-Phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-2-yl carbamothioyl intermediate, which is then reacted with 2,2,2-trichloro-1-aminoethyl compounds under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-3-Phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triazolo Ring Compounds: Compounds with triazolo rings, used in pharmaceuticals.
Uniqueness
(2Z)-3-Phenyl-N-(2,2,2-trichloro-1-{[(naphthalen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18Cl3N3OS |
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Molecular Weight |
478.8 g/mol |
IUPAC Name |
(Z)-3-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H18Cl3N3OS/c23-22(24,25)20(27-19(29)13-10-15-6-2-1-3-7-15)28-21(30)26-18-12-11-16-8-4-5-9-17(16)14-18/h1-14,20H,(H,27,29)(H2,26,28,30)/b13-10- |
InChI Key |
ZNDKNEXFQBWQKO-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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